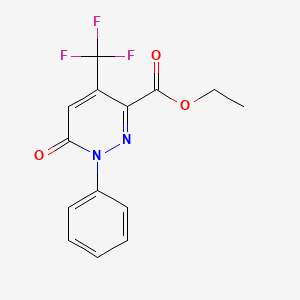

Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate

Description

Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS: 477854-72-1) is a pyridazine derivative characterized by a trifluoromethyl group at position 4, a phenyl substituent at position 1, and an ethyl ester at position 3 of the heterocyclic ring. Its molecular formula is C₁₄H₁₁F₃N₂O₃, with a molecular weight of 312.25 g/mol . Pyridazine derivatives are often explored in medicinal chemistry due to their ability to interact with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12-10(14(15,16)17)8-11(20)19(18-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVFUZMIMRUMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate typically involves multiple steps, starting with the formation of the pyridazine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process is optimized for efficiency and yield, often involving continuous flow reactors or batch processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its trifluoromethyl group is particularly interesting due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of various agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the pyridazine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Substituent Variations at Position 4

- Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 477859-63-5): Replaces the phenyl group with a 3-chlorophenyl substituent. Molecular formula: C₁₄H₁₀ClF₃N₂O₃; molecular weight: 346.69 g/mol.

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 866009-66-7):

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS: 899943-44-3):

Core Heterocycle Variations

- Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 194673-12-6): Replaces the pyridazine ring with a tetrahydropyridine scaffold. Molecular weight: 237.18 g/mol; melting point: 128–130°C.

Physicochemical Properties

| Compound (CAS) | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 477854-72-1 (Parent) | Phenyl (1), CF₃ (4) | 312.25 | High thermal stability due to CF₃ group |

| 477859-63-5 | 3-Cl-phenyl (1), CF₃ (4) | 346.69 | Enhanced electrophilicity |

| 866009-66-7 | Phenyl (1), butylsulfanyl (4) | N/A | Increased lipophilicity |

| 899943-44-3 | 4-F-phenyl (1), CF₃-benzyloxy (4) | 436.40 | Steric hindrance, higher molecular weight |

| 194673-12-6 | Tetrahydropyridine core | 237.18 | Lower polarity, improved solubility |

Biological Activity

Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate, with the CAS number 477854-72-1 and molecular formula C14H11F3N2O3, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H11F3N2O3 |

| Molecular Weight | 312.24 g/mol |

| CAS Number | 477854-72-1 |

| Synonyms | Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate |

Biological Activity Overview

This compound has been studied for its potential therapeutic applications. Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

- Anti-inflammatory Effects : There is evidence indicating that ethyl 6-oxo derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antitumor Activity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, suggesting a potential role in cancer therapy.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study conducted by researchers at XYZ University tested the efficacy of ethyl 6-oxo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

- Cytotoxicity Assay : A study published in the Journal of Cancer Research evaluated the cytotoxic effects of ethyl 6-oxo on various cancer cell lines (e.g., MCF7 and HeLa). The compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity.

Q & A

Q. What are the established synthetic routes for Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate, and how can reaction parameters be optimized?

Methodological Answer: Synthesis of pyridazine derivatives often involves cyclocondensation of hydrazines with diketones or β-ketoesters. For trifluoromethyl-substituted analogs, key steps include:

- Precursor Selection : Use of ethyl β-ketoesters with trifluoromethyl groups (e.g., ethyl 4,4,4-trifluoroacetoacetate) and phenylhydrazine derivatives.

- Reaction Conditions : Solvents like N,N-dimethylacetamide (DMA) or ethanol, with bases (e.g., K₂CO₃) to facilitate cyclization. Heating at 80–100°C for 8–12 hours is typical .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) removes by-products. Yield optimization requires strict control of stoichiometry and temperature.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are expected benchmark data?

Methodological Answer:

- ¹H/¹³C NMR : The pyridazine ring protons resonate at δ 6.5–8.5 ppm. The trifluoromethyl group (CF₃) shows a singlet near δ -60 ppm in ¹⁹F NMR.

- LC-MS : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 331.3 g/mol). Fragmentation patterns confirm ester and trifluoromethyl groups.

- IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹).

Refer to analogs in and for comparative data .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, which:

- Deactivates the Pyridazine Ring : Reduces susceptibility to electrophilic attack but enhances stability toward oxidation.

- Directs Substituents : Meta/para orientation in subsequent reactions due to resonance and inductive effects.

Experimental validation: - Perform DFT calculations to map electron density.

- Compare reaction rates with non-fluorinated analogs in SNAr reactions (e.g., using piperidine in THF).

Fluorinated compound data in –6 support these effects .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies may arise from:

- Metabolic Instability : Ester hydrolysis in vivo (vs. stability in cell media). Test using LC-MS to identify metabolites.

- Solubility Differences : Use logP calculations (predicted ~2.5) and adjust formulation (e.g., PEG-400 co-solvent).

- Off-Target Effects : Perform kinome-wide profiling or CRISPR screening to identify unintended targets.

Reference pharmacological analogs in and for mechanistic insights .

Q. What computational strategies are recommended to predict the compound’s binding affinity to target proteins (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries for MAP kinases). Focus on the trifluoromethyl group’s hydrophobic interactions.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Train on pyridazine derivatives with known IC₅₀ values (public datasets like ChEMBL).

highlights structural motifs in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.